![molecular formula C15H13ClN2O3 B6392544 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261956-46-0](/img/structure/B6392544.png)
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid (2C5DPCA) is a synthetic compound that has been extensively studied in the scientific community due to its potential as a therapeutic agent. It is a derivative of nicotinic acid and is composed of a phenolic ring, a dimethylamino group, and a chlorine atom. This compound has been studied for its potential to modulate various biological processes, including inflammation and oxidative stress, and has been found to have a wide range of applications in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition is thought to be responsible for the anti-inflammatory effects of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. In addition, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is believed to inhibit the production of reactive oxygen species (ROS), which are molecules that are involved in oxidative stress and can be damaging to cells.
Biochemical and Physiological Effects
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have anti-oxidant effects, as it has been shown to reduce the production of reactive oxygen species (ROS). Furthermore, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have anti-cancer effects, as it has been shown to inhibit the growth of tumor cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in a two-step process. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, it has not been studied extensively in vivo, so its effects in humans are not yet known. Additionally, its mechanism of action is not fully understood, so further research is needed to elucidate its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. For example, further research is needed to better understand its mechanism of action, as well as its effects in humans. Additionally, further studies are needed to explore its potential as an anti-cancer agent. Finally, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% could be studied in combination with other compounds to further explore its potential therapeutic applications.
Synthesemethoden
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized through a two-step process. In the first step, a mixture of nicotinic acid, dimethylaminocarbonyl chloride, and pyridine is heated in a sealed tube to form 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%. The second step involves the hydrolysis of 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% to form 2-chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been studied for its potential to modulate various biological processes, including inflammation and oxidative stress. It has been found to have anti-inflammatory and antioxidant properties, which have been demonstrated in both in vitro and in vivo studies. In addition, 2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been found to have potential as an anti-cancer agent, as it has been shown to inhibit the growth of tumor cells.
Eigenschaften
IUPAC Name |
2-chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-18(2)14(19)10-5-3-4-9(6-10)11-7-12(15(20)21)13(16)17-8-11/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCSVFAZNMIZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688053 |
Source


|
| Record name | 2-Chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-46-0 |
Source


|
| Record name | 2-Chloro-5-[3-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

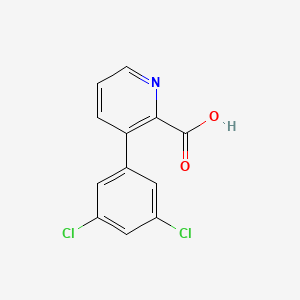
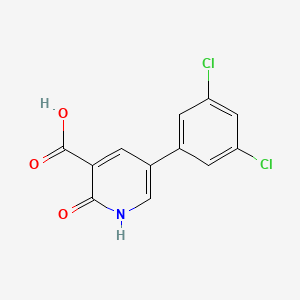
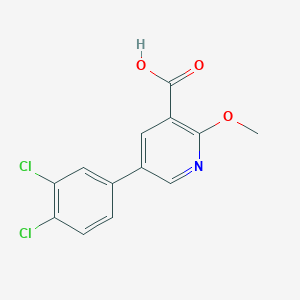
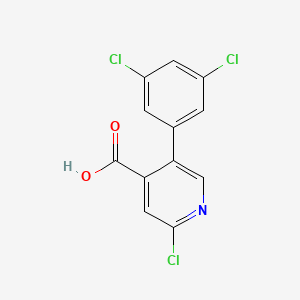
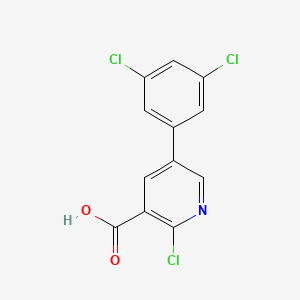
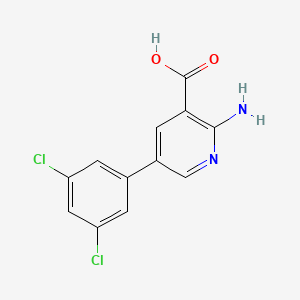


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392493.png)
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6392517.png)
![2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392518.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392536.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6392551.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392555.png)